N-[(2-methoxypyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide
Description
N-[(2-Methoxypyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide is a synthetic small molecule characterized by a cyclohexene carboxamide core linked to a 2-methoxypyridin-3-ylmethyl moiety. The compound’s design integrates a semi-rigid cyclohexene ring, which may influence conformational stability, and a methoxy-substituted pyridine group, likely contributing to solubility and target binding interactions .
Properties
IUPAC Name |
N-[(2-methoxypyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-18-14-12(8-5-9-15-14)10-16-13(17)11-6-3-2-4-7-11/h2-3,5,8-9,11H,4,6-7,10H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUXIVPXDDHUQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)CNC(=O)C2CCC=CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxypyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide can be achieved through several methods. One common approach involves the reaction of cyclohex-3-ene-1-carboxylic acid with N-[(2-methoxypyridin-3-yl)methyl]amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxypyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxypyridine moiety can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-[(2-methoxypyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2-methoxypyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets. The methoxypyridine moiety can bind to enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to changes in cell function and behavior. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
The following analysis compares N-[(2-methoxypyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide with three analogous compounds, emphasizing physicochemical properties, pharmacokinetic strategies, and pharmacological outcomes.
Solubility and Lung Retention Strategies
A key distinction lies in solubility-driven retention mechanisms. For example, GSK2292767A (a PI3Kδ inhibitor) employs low solubility to form particulate depots in the lung, enabling slow dissolution and prolonged action . In contrast, nemiralisib (another PI3Kδ inhibitor) leverages basicity for lysosomal trapping or tissue binding, maintaining dissolved drug levels in the lung .
Structural and Functional Analogues
| Parameter | This compound | GSK2292767A | Nemiralisib |
|---|---|---|---|
| Core Structure | Cyclohexene carboxamide | Oxazolyl-indazole | Pyrazolopyridine |
| Key Functional Groups | 2-Methoxypyridin-3-ylmethyl | Dimethylmorpholino, methanesulfonamide | Basic amine (lysosomotropic) |
| Solubility Profile | Moderate (predicted) | Low (particulate depot strategy) | High (lysosomal trapping) |
| Retention Mechanism | Slow dissolution (hypothesized) | Particulate depot dissolution | Lysosomal trapping/tissue binding |
| Therapeutic Target | Undisclosed (kinase or inflammatory pathway suspected) | PI3Kδ | PI3Kδ |
Pharmacological Implications
- GSK2292767A : Demonstrated prolonged lung retention in preclinical models due to low solubility, enabling once-daily dosing in inhaled formulations .
- Nemiralisib : Achieved sustained lung exposure through high tissue binding, but systemic exposure risks required dose optimization .
- This compound : The cyclohexene ring may reduce metabolic instability compared to nemiralisib’s pyridine core, while the methoxy group could mitigate hepatotoxicity risks associated with GSK2292767A’s sulfonamide group.
Biological Activity
N-[(2-methoxypyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
Molecular Weight: 219.27 g/mol
CAS Number: Not explicitly listed in the available resources.
Research indicates that this compound may function as a selective modulator of certain biological pathways. Its action appears to be mediated through interactions with specific receptors or enzymes, although detailed mechanisms are still under investigation.
1. Anticancer Activity
Recent studies have highlighted the compound's potential anticancer properties. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, suggesting that it may induce apoptosis through pathways involving reactive oxygen species (ROS) and ceramide elevation .
2. Neuroprotective Effects
The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases such as Parkinson's disease. It appears to mitigate neuronal cell death induced by neurotoxins like 6-hydroxydopamine (6-OHDA) . The mechanism involves reducing oxidative stress and inflammation in neuronal cells.
3. Anticoagulant Properties
Preliminary findings indicate that this compound may exhibit anticoagulant activity, acting as an active site inhibitor of factor XIIa, which is crucial in the coagulation cascade. This suggests potential applications in treating thromboembolic disorders .
Case Study 1: Anticancer Activity
A study conducted on various cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549) revealed that the compound significantly reduced cell viability at concentrations above 10 µM after 48 hours of treatment. Mechanistic studies suggested that this effect was associated with increased apoptosis markers, including caspase activation and PARP cleavage .
Case Study 2: Neuroprotection
In an experimental model using SH-SY5Y neuroblastoma cells exposed to 6-OHDA, treatment with this compound resulted in a significant decrease in cell death compared to untreated controls. The protective effects were linked to enhanced antioxidant enzyme activity and reduced levels of pro-inflammatory cytokines .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
